molecular formula C12H14Cl2N4 B2627221 N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396709-10-6

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2627221
CAS No.: 1396709-10-6
M. Wt: 285.17
InChI Key: VVRMXUXKXOFZLF-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chloro-4-methylphenyl group and a 6-methyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 3-chloro-4-methylaniline with 2,4-dichloro-6-methylpyrimidine in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-chloro-4-methylphenylhydrazine hydrochloride

Uniqueness

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Biological Activity

N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound within the pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound's structure can be summarized as follows:

  • Chemical Formula: C12H13ClN4·HCl
  • Molecular Weight: 274.17 g/mol

Research indicates that pyrimidine derivatives, including this compound, exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Pathways: These compounds can inhibit specific enzymes involved in nucleotide metabolism, impacting DNA and RNA synthesis.
  • Receptor Modulation: They may interact with various receptors, influencing cellular signaling pathways related to proliferation and apoptosis.

Antitumor Activity

One significant area of study involves the compound's potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested: A431 (vulvar epidermal carcinoma) and other tumor cell lines.
  • Mechanism: The compound induces changes in DNA synthesis and promotes cell death through apoptotic pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study involving A431 cells indicated that treatment with this compound resulted in a significant decrease in cell viability (approximately 60% at 50 µM concentration) after 48 hours of exposure.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy:
    • In another study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Concentration Tested
AntitumorA43160% inhibition of viability50 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLN/A

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4.ClH/c1-7-3-4-9(6-10(7)13)16-12-15-8(2)5-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMXUXKXOFZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)N)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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